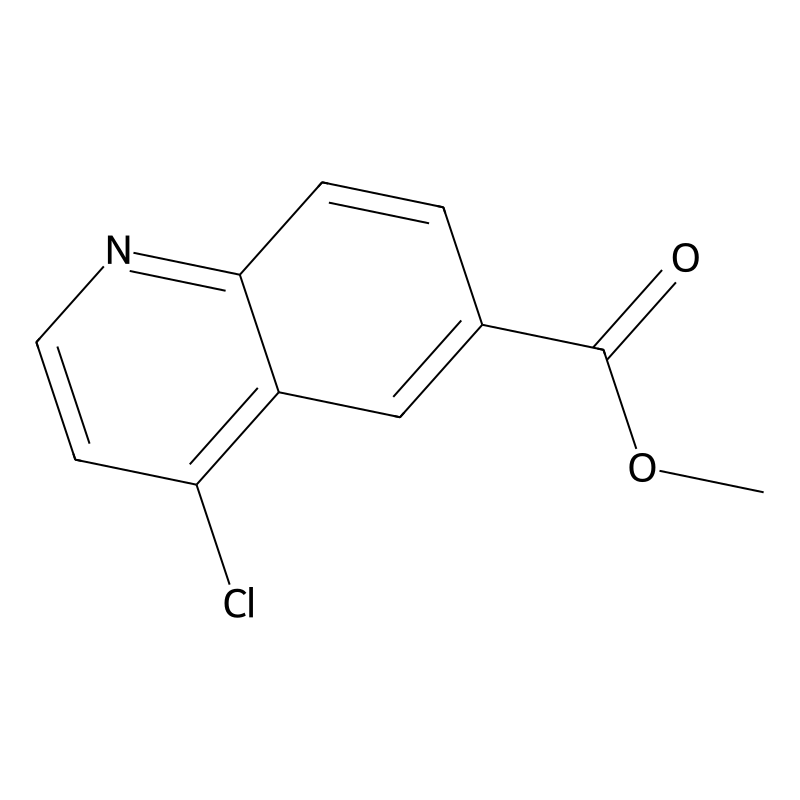

Methyl 4-chloroquinoline-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Properties

“Methyl 4-chloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 648449-01-8 and Molecular Weight: 221.64 .

For example, among the 4-imidazolyl methyl quinoline derivatives, a compound possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring exhibited the highest COX-2 inhibitor potency and selectivity . This compound was as potent as the reference drug celecoxib and more selective COX-2 inhibitor .

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . For example, certain quinoline derivatives have been found to inhibit the growth of cancer cells .

Antioxidant Activity

Quinoline derivatives have also been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to the body and can cause various diseases .

Anti-inflammatory Activity

Some quinoline derivatives have been found to have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in treating diseases like arthritis .

Antimalarial Activity

Quinoline is a core structure in many antimalarial drugs . Quinoline derivatives have been used in the treatment of malaria .

Anti-SARS-CoV-2 Activity

Some quinoline derivatives have shown potential in the treatment of SARS-CoV-2 , the virus that causes COVID-19 .

Antituberculosis Activity

Quinoline derivatives have also been found to have antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Methyl 4-chloroquinoline-6-carboxylate is an organic compound with the molecular formula and a molecular weight of 221.64 g/mol. It features a quinoline ring substituted at the 4-position with a chlorine atom and at the 6-position with a carboxylate group, specifically as a methyl ester. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity.

- Nucleophilic Substitution Reactions: The chlorine atom at the 4-position can be replaced by nucleophiles, leading to the formation of diverse derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to yield methyl 4-chloroquinoline-6-carboxylic acid.

- Condensation Reactions: The carboxylate group can react with amines to form amides, expanding its utility in synthetic chemistry.

This compound exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of quinoline compounds often possess antibacterial and antifungal properties. Methyl 4-chloroquinoline-6-carboxylate has been evaluated for its potential in inhibiting various pathogens, making it a candidate for further pharmacological exploration .

Methyl 4-chloroquinoline-6-carboxylate can be synthesized through several methods:

- Chlorination of Quinoline Derivatives: Starting from quinoline-6-carboxylic acid, chlorination using phosphorus oxychloride can yield the chlorinated derivative, which is then esterified with methanol.

- Cyclization Reactions: Utilizing appropriate precursors, cyclization under acidic conditions can generate the desired quinoline structure followed by chlorination and esterification steps .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields for synthesizing quinoline derivatives .

Methyl 4-chloroquinoline-6-carboxylate has several applications:

- Pharmaceuticals: Its derivatives are explored for drug development, particularly in treating bacterial infections.

- Chemical Intermediates: Used in the synthesis of more complex molecules in organic chemistry.

- Research: Employed in studies investigating quinoline's role in medicinal chemistry and its biological effects.

Interaction studies indicate that methyl 4-chloroquinoline-6-carboxylate may interact with various biological targets, including enzymes and receptors involved in microbial resistance. It has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism . These interactions suggest potential implications for drug-drug interactions when used in therapeutic settings.

Several compounds share structural similarities with methyl 4-chloroquinoline-6-carboxylate. Here are some notable examples:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| Methyl 2-chloroquinoline-6-carboxylate | 0.87 | Different position of chlorine substitution |

| Ethyl 2-chloro-6-methylisonicotinate | 0.84 | Contains an ethyl group instead of a methyl group |

| Methyl 2-chloro-3-methylisonicotinate | 0.82 | Different substitution pattern on the ring |

| Methyl 4-chloroquinoline-7-carboxylate | Similarity not provided | Variation in carboxylate position |

These compounds highlight the versatility of quinoline derivatives while emphasizing the unique position of chlorine and carboxylate groups in methyl 4-chloroquinoline-6-carboxylate, which influences its biological properties and reactivity.

Methyl 4-chloroquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic compound first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The development of substituted quinolines, including chlorinated and ester-functionalized variants, gained momentum in the mid-20th century as synthetic methodologies advanced. This compound emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry, where quinoline derivatives are valued for their anti-malarial, anti-cancer, and anti-bacterial properties.

Position in Heterocyclic Chemistry

The compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its structure features:

- Quinoline core: A bicyclic system with nitrogen at the 1-position.

- Substituents:

This substitution pattern places it in the category of halogenated quinoline carboxylates, critical intermediates in medicinal chemistry.

Quinoline Derivative Classification

Quinoline derivatives are classified based on substituents and functional groups:

| Substituent Type | Example | Chemical Impact |

|---|---|---|

| Halogen (e.g., Cl) | 4-Chloroquinoline | Enhances electrophilicity for coupling |

| Ester (e.g., COOCH₃) | 6-Carboxylate | Enables hydrolysis or trans-esterification |

| Alkoxy (e.g., OCH₃) | 7-Methoxyquinoline | Modulates electronic effects |

Methyl 4-chloroquinoline-6-carboxylate combines halogenation and esterification, making it versatile for cross-coupling reactions and nucleophilic substitutions.

Significance in Organic Synthesis

The compound serves as a building block in synthesizing complex molecules:

- Pharmaceutical Intermediates: Used in constructing anti-cancer agents (e.g., lenvatinib-related compounds).

- Catalyst Precursors: Chloro substituents enable palladium-mediated coupling reactions.

- Functional Group Transformation: The ester group is hydrolyzed to carboxylic acids, enabling further derivatization.

Molecular Structure and Identification

Molecular Formula and Weight

Methyl 4-chloroquinoline-6-carboxylate possesses the molecular formula C₁₁H₈ClNO₂ with a molecular weight of 221.64 grams per mole [1] [2] [3]. The compound represents a quinoline derivative characterized by the presence of a chlorine substituent at the 4-position and a methyl carboxylate group at the 6-position of the quinoline ring system [1] [2]. The molecular structure consists of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration [1] [3].

IUPAC Nomenclature and Alternatives

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 4-chloroquinoline-6-carboxylate [2] [3]. Alternative nomenclature systems provide several synonymous names including 4-chloro-quinoline-6-carboxylic acid methyl ester and 6-quinolinecarboxylic acid, 4-chloro-, methyl ester [4] [5]. Additional systematic names found in chemical databases include methyl 4-chloro-6-quinolinecarboxylate, reflecting the positional isomerism within the quinoline ring structure [2] [3].

Chemical Registry Numbers

The compound is registered under the Chemical Abstracts Service number 648449-01-8, which serves as its primary identifier in chemical databases and literature [1] [2] [3]. The European Community number assigned to this substance is 866-294-5 [1] [3]. Additional registry identifiers include the DSSTox Substance Identifier DTXSID20729266 and the DSSTox Compound Identifier DTXCID70680010 [1]. The compound also possesses a Wikidata identifier Q82671239 for cross-referencing in open chemical databases [1].

Physical Properties

Melting Point and Crystalline Structure

The melting point of methyl 4-chloroquinoline-6-carboxylate has not been definitively established in the available literature, with many sources indicating this parameter as not available [6]. For comparative analysis, the parent compound methyl quinoline-6-carboxylate exhibits a melting point of 88 degrees Celsius [7]. The crystalline structure of the compound appears as a solid at room temperature, typically described as a powder to crystalline form [7]. The physical form is characterized as a white to light yellow to dark green solid, indicating potential polymorphic variations or impurity-dependent coloration [7].

Solubility Parameters in Various Solvents

The solubility characteristics of methyl 4-chloroquinoline-6-carboxylate demonstrate limited water solubility, which is typical for quinoline carboxylate derivatives [8] [9]. The compound shows solubility in dimethyl sulfoxide, a common polar aprotic solvent used for dissolving aromatic heterocycles [9]. Methanol represents another suitable solvent for this compound, as indicated by its use in synthetic procedures and analytical applications [7]. The partition coefficient analysis suggests moderate lipophilicity, with the compound showing preference for organic solvents over aqueous media [8].

Partition Coefficient Analysis

The partition coefficient data for methyl 4-chloroquinoline-6-carboxylate indicates moderate lipophilic character, though specific numerical values are not extensively documented in the literature [8]. Computational predictions suggest a logarithmic partition coefficient that places the compound in the moderate lipophilicity range, typical for quinoline derivatives with ester functionalities [8]. The presence of the chlorine substituent and the methyl carboxylate group influences the compound's distribution between aqueous and organic phases, affecting its solubility profile and potential bioavailability characteristics [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of methyl 4-chloroquinoline-6-carboxylate reveals characteristic signals corresponding to the quinoline ring system and substituents [10]. Proton nuclear magnetic resonance spectroscopy typically shows aromatic proton signals in the 7.0 to 9.0 parts per million region, with the quinoline ring protons appearing as multiplets due to coupling interactions [10]. The methyl ester proton signal appears as a singlet around 4.0 parts per million, characteristic of the methoxy group attached to the carbonyl carbon [10]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the ester group typically appearing around 166 parts per million [10].

Infrared Spectroscopic Analysis

Infrared spectroscopic characterization of methyl 4-chloroquinoline-6-carboxylate reveals diagnostic absorption bands characteristic of the functional groups present in the molecule [11] [12]. The carbonyl stretch of the ester group typically appears around 1710 to 1750 wavenumbers, providing definitive identification of the carboxylate functionality [11] [12]. Aromatic carbon-carbon stretching vibrations manifest in the 1450 to 1600 wavenumber region, confirming the presence of the quinoline ring system [11]. The carbon-hydrogen stretching vibrations of the aromatic system appear in the 3000 to 3100 wavenumber range, while the methyl group shows characteristic absorptions around 2950 to 3000 wavenumbers [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of methyl 4-chloroquinoline-6-carboxylate provides molecular ion peaks and characteristic fragmentation patterns [13] [14]. The molecular ion peak appears at mass-to-charge ratio 221/223 due to the chlorine isotope pattern [13]. Common fragmentation pathways include the loss of the methoxy group (mass 31) and the loss of methyl radical (mass 15), resulting in characteristic fragment ions [14]. Alpha-cleavage adjacent to the carbonyl group represents a dominant fragmentation mode, generating acylium ions that provide structural information about the ester functionality [14]. The quinoline ring system typically remains intact during fragmentation, serving as a stable chromophore that aids in compound identification [14].

UV-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopic analysis of methyl 4-chloroquinoline-6-carboxylate reveals electronic transitions characteristic of the quinoline chromophore [15] [12]. The compound exhibits absorption maxima in the ultraviolet region, typically around 305 to 370 nanometers, corresponding to pi to pi-star transitions within the aromatic ring system [15] [16]. The presence of the chlorine substituent and the carboxylate group influences the electronic transitions, potentially causing bathochromic shifts compared to the parent quinoline [15]. The molar absorptivity values reflect the extended conjugation present in the quinoline ring system, providing quantitative information for analytical applications [15].

X-ray Crystallographic Data

X-ray crystallographic data for methyl 4-chloroquinoline-6-carboxylate is not extensively documented in the available literature, though related quinoline carboxylate derivatives have been structurally characterized [17] [18]. Comparative analysis with similar compounds suggests that the quinoline ring system adopts a planar configuration with the methyl carboxylate group positioned out of the plane due to steric considerations [17] [18]. The chlorine substituent at the 4-position likely influences the overall molecular geometry and intermolecular packing arrangements in the solid state [17]. Crystal structure determinations of analogous compounds indicate typical quinoline bond lengths and angles, with the carboxylate ester group showing characteristic geometric parameters [18].

Computational Chemistry Analysis

Electron Density Distribution

Computational chemistry studies on quinoline carboxylate derivatives, including methyl 4-chloroquinoline-6-carboxylate, reveal characteristic electron density distributions throughout the molecular framework [19] [20] [21]. The quinoline nitrogen atom serves as a primary electron-rich site, contributing to the basicity and potential coordination behavior of the compound [19] [20]. The carbonyl oxygen of the ester group represents another electron-dense region, influencing the compound's intermolecular interactions and spectroscopic properties [21]. Electron density maps demonstrate the delocalization of electron density throughout the aromatic pi-system, with the chlorine substituent acting as an electron-withdrawing group [21].

Molecular Orbital Theory Applications

Molecular orbital calculations for methyl 4-chloroquinoline-6-carboxylate provide insights into the frontier orbital characteristics and electronic properties [19] [20] [22]. The highest occupied molecular orbital typically localizes on the quinoline ring system, particularly around the nitrogen atom and the aromatic carbon atoms [20]. The lowest unoccupied molecular orbital shows distribution across the quinoline ring with significant contribution from the carboxylate substituent [20]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's chemical reactivity, optical properties, and potential biological activity [20] [22].

Conformational Analysis

Conformational analysis of methyl 4-chloroquinoline-6-carboxylate reveals multiple stable conformations primarily differing in the orientation of the methyl carboxylate group relative to the quinoline plane [21]. Computational studies on related quinoline carboxylate derivatives indicate that rotation around the carbon-carbon bond connecting the carboxylate group to the quinoline ring generates conformational isomers with different stability profiles [21]. The energy differences between conformers typically range from 1.9 to 34.8 kilojoules per mole, with the most stable conformation showing optimal steric and electronic interactions [21]. Dihedral angle analysis reveals preferred orientations that minimize steric clashes while maximizing conjugative interactions between the quinoline ring and the carboxylate functionality [21].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ | [1] [2] [3] |

| Molecular Weight | 221.64 g/mol | [1] [2] [3] |

| CAS Registry Number | 648449-01-8 | [1] [2] [3] |

| European Community Number | 866-294-5 | [1] [3] |

| Physical Form | Solid (powder to crystalline) | [7] |

| Color | White to light yellow to dark green | [7] |

| Solubility in DMSO | Soluble | [9] |

| Solubility in Methanol | Soluble | [7] |

| Water Solubility | Limited | [8] [9] |

Classical Synthetic Routes

Chlorination of Quinoline Derivatives

The chlorination of quinoline derivatives represents a fundamental approach in the synthesis of methyl 4-chloroquinoline-6-carboxylate. Classical chlorination methods primarily involve electrophilic aromatic substitution reactions using various chlorinating agents under controlled conditions.

Direct Chlorination Methods

The most established approach involves the use of phosphorus oxychloride (POCl₃) for the chlorination of quinoline derivatives at the 4-position [1] . This method has been extensively utilized in the synthesis of 4-chloroquinoline intermediates, which serve as precursors for the target compound. The reaction typically proceeds at elevated temperatures (120-150°C) for 3-6 hours, achieving yields of 65-85% [1] .

Molecular chlorine (Cl₂) in the presence of silver sulfate and concentrated sulfuric acid provides another classical route for quinoline chlorination [3]. This method, originally developed for the synthesis of 5- and 8-chloroquinolines, demonstrates the electrophilic nature of chlorination reactions. The process involves the formation of positively charged chlorine species (Cl⁺) that attack the quinoline ring system preferentially at positions activated by the nitrogen atom [3].

Specialized Chlorination Protocols

Advanced chlorination strategies have been developed for specific positional selectivity. The regioselective chlorination of quinoline N-oxides using various chlorinating agents has been reported to achieve excellent selectivity for different positions on the quinoline ring [4]. These methods often employ milder conditions and demonstrate superior functional group tolerance compared to traditional approaches.

The use of N-chlorosuccinimide (NCS) and related chlorinating agents has been explored for the synthesis of chloroquinoline derivatives under mild conditions [5]. This approach offers advantages in terms of reaction control and reduced side product formation, making it particularly suitable for sensitive substrates.

Carboxylation Strategies

The introduction of carboxyl functionality into quinoline derivatives can be achieved through various classical methodologies, each offering distinct advantages depending on the specific structural requirements.

Pfitzinger Reaction Applications

The Pfitzinger reaction represents a classical approach for the direct synthesis of quinoline carboxylic acids [6] [7]. This method involves the reaction of isatin derivatives with carbonyl compounds in the presence of a base, leading to the formation of quinoline-4-carboxylic acids. The reaction proceeds through the formation of isatinic acid intermediates, which undergo subsequent cyclization and decarboxylation steps [6].

Modified Pfitzinger protocols have been developed to improve yields and reduce reaction times. The use of trimethylsilyl chloride (TMSCl) as a promoter in the Pfitzinger reaction has been reported to enhance the efficiency of the cyclization step, resulting in improved yields of quinoline-4-carboxylic esters [7]. This modification allows for the direct formation of ester products without requiring separate esterification steps.

Doebner Reaction Methodology

The Doebner reaction provides another classical route for the synthesis of quinoline carboxylic acids [8] [9]. This three-component reaction involves the condensation of anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids directly. The reaction has been optimized for various electron-deficient anilines, making it particularly suitable for the synthesis of chlorinated quinoline carboxylic acids [8].

Recent developments in the Doebner reaction have focused on the use of boron trifluoride (BF₃) as a catalyst, which enables the reaction to proceed under milder conditions with improved yields [8]. This catalytic system has been successfully applied to the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines, including chlorinated derivatives.

Carbonylation Approaches

Direct carbonylation of quinoline derivatives represents an efficient method for the introduction of carboxyl groups. Palladium-catalyzed carbonylation reactions have been developed for the synthesis of quinoline carboxylic esters from halogenated quinoline precursors [10]. These methods typically employ carbon monoxide as the carbonyl source and proceed under mild conditions with excellent functional group tolerance.

The carbonylation of 4-chloroquinoline derivatives using palladium catalysts and alcohol solvents provides a direct route to quinoline-6-carboxylic esters [10]. This approach offers advantages in terms of regioselectivity and can be performed under relatively mild conditions (80-120°C) with good yields.

Esterification Protocols

The conversion of quinoline carboxylic acids to their corresponding methyl esters represents a critical step in the synthesis of methyl 4-chloroquinoline-6-carboxylate. Several classical esterification methods have been developed and optimized for this transformation.

Fischer Esterification

The Fischer esterification remains one of the most widely used methods for the conversion of carboxylic acids to methyl esters [11] [12]. This acid-catalyzed reaction involves the treatment of quinoline carboxylic acids with methanol in the presence of sulfuric acid or other strong acid catalysts. The reaction typically proceeds under reflux conditions for 6-12 hours, achieving yields of 70-90% [11].

Optimized Fischer esterification protocols for quinoline derivatives have been developed to address the challenges associated with the basic nitrogen in the quinoline ring [11]. These methods often employ higher catalyst loadings and extended reaction times to ensure complete conversion. The use of anhydrous conditions and excess methanol is essential for achieving high yields and preventing side reactions.

Diazomethane Methodology

The use of diazomethane for the methylation of quinoline carboxylic acids represents an efficient alternative to Fischer esterification [13] [14]. This method proceeds rapidly at room temperature and provides excellent yields with minimal side product formation. The reaction involves the nucleophilic attack of the carboxylate anion on the methyldiazonium cation, resulting in the formation of the methyl ester and nitrogen gas [13].

Trimethylsilyldiazomethane (TMS-diazomethane) has been developed as a safer alternative to diazomethane for the methylation of carboxylic acids [15] [16]. This reagent offers improved safety profile and handling characteristics while maintaining high efficiency. The reaction proceeds smoothly in methanol or ether solvents at room temperature, typically completing within 1-3 hours [15].

Steglich Esterification

The Steglich esterification provides a mild and efficient method for the formation of methyl esters from quinoline carboxylic acids [17] [18]. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, allowing the reaction to proceed under neutral conditions at room temperature. The method is particularly suitable for acid-sensitive substrates and offers excellent functional group tolerance [17].

Recent developments in Steglich esterification have focused on the use of more environmentally friendly coupling agents and solvents [17]. The selection of appropriate reaction conditions and solvent systems is crucial for achieving high yields and minimizing side reactions in quinoline substrates.

Modern Synthetic Approaches

Metal-Catalyzed Reactions

Modern synthetic approaches to methyl 4-chloroquinoline-6-carboxylate have been revolutionized by the development of sophisticated metal-catalyzed reactions that offer improved efficiency, selectivity, and environmental compatibility.

Palladium-Catalyzed Methodologies

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of quinoline derivatives [19] [20] [21]. The versatility of palladium catalysts enables various transformations including cross-coupling reactions, cyclization reactions, and direct C-H functionalization processes. These methods typically operate under mild conditions and demonstrate excellent functional group tolerance.

The palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines represents a significant advancement in the field [20]. This oxidative cyclization process proceeds without the need for additional acids, bases, or additives, making it particularly attractive for large-scale synthesis. The reaction tolerates various electron-withdrawing groups including nitro and trifluoromethyl substituents, which are commonly found in pharmaceutical intermediates.

Advanced palladium-catalyzed methodologies have been developed for the direct construction of quinoline frameworks through cascade reactions [21]. These approaches involve sequential denitrogenative addition and intramolecular cyclization processes, providing efficient access to 2-arylquinolines. The reactions typically proceed under controlled oxygen atmosphere and demonstrate good functional group compatibility.

Rhodium-Catalyzed Transformations

Rhodium catalysis has provided unique opportunities for the synthesis of quinoline carboxylates through direct C-H activation pathways [22] [23] [24]. The rhodium-catalyzed annulation of anilines with alkynic esters enables the high-yield synthesis of quinoline carboxylates with excellent regioselectivity. This methodology employs either formic acid as a reductant or copper(II) as an oxidant, providing flexibility in reaction design [22].

The development of rhodium(III)-catalyzed C-H functionalization methods has opened new avenues for the late-stage modification of quinoline derivatives [23] [24]. These reactions proceed under mild conditions and demonstrate remarkable site-selectivity, enabling the introduction of various functional groups at specific positions on the quinoline ring system.

Rhodium-catalyzed synthesis methods have been successfully applied to the preparation of quinoline derivatives in aqueous media, offering environmental benefits and improved safety profiles [25]. The use of recyclable catalytic systems based on rhodium(II) acetate and water-soluble phosphine ligands has demonstrated excellent performance over multiple reaction cycles.

Copper-Catalyzed Processes

Copper catalysis has gained prominence in quinoline synthesis due to its cost-effectiveness and environmental compatibility [26] [27]. Copper-catalyzed reactions offer diverse synthetic pathways including oxidative coupling, cyclization, and multicomponent reactions. These methods typically operate under mild conditions and demonstrate good scalability for industrial applications.

The copper-catalyzed synthesis of quinolines through oxidative cyclization of appropriate precursors has been extensively developed [26]. These reactions often employ readily available copper salts and proceed under aerobic conditions, making them particularly suitable for sustainable synthesis. The methods demonstrate broad substrate scope and good functional group tolerance.

Advanced copper-catalyzed methodologies have been developed for the three-component synthesis of quinolines from simple starting materials [26]. These multicomponent reactions offer advantages in terms of step economy and atom efficiency, making them attractive for industrial implementation.

Green Chemistry Methodologies

The development of environmentally sustainable synthetic methodologies has become increasingly important in the pharmaceutical industry. Green chemistry approaches to methyl 4-chloroquinoline-6-carboxylate synthesis focus on reducing environmental impact while maintaining high efficiency and selectivity.

Solvent-Free Reactions

Solvent-free synthetic methodologies represent a significant advancement in green chemistry applications [28] [29]. These approaches eliminate the use of organic solvents, thereby reducing waste generation and environmental impact. Solvent-free reactions typically proceed under thermal conditions or with the assistance of catalysts that promote the reaction without requiring additional solvents.

The development of solvent-free quinoline synthesis has been achieved through the use of solid-supported catalysts and mechanochemical activation [29]. These methods often employ ball milling or grinding techniques to facilitate molecular contact and promote reaction progress. The elimination of solvents also simplifies product isolation and purification procedures.

Nanocatalyzed solvent-free protocols have been developed for the synthesis of quinoline derivatives with excellent yields and selectivities [29] [30]. These methods utilize various metal nanoparticles as catalysts and proceed under mild conditions. The recyclability of nanocatalysts further enhances the sustainability of these processes.

Aqueous Synthesis Methods

The use of water as a reaction medium represents a fundamental shift toward more sustainable synthetic methodologies [28] [31]. Water-based reactions offer numerous advantages including reduced toxicity, improved safety, and easier product isolation. The development of water-compatible catalysts and reaction conditions has enabled the efficient synthesis of quinoline derivatives in aqueous media.

Aqueous synthesis methods have been successfully applied to the preparation of quinoline derivatives through various mechanistic pathways [31]. These approaches often employ water-soluble catalysts and proceed under mild conditions. The use of microwave heating in combination with aqueous solvents has demonstrated particular effectiveness in achieving high yields and short reaction times.

The development of aqueous multicomponent reactions has provided efficient routes to quinoline derivatives with excellent atom economy [31]. These methods combine multiple starting materials in a single reaction vessel, minimizing waste generation and improving overall efficiency.

Ionic Liquid Applications

Ionic liquids have emerged as promising alternatives to conventional organic solvents in quinoline synthesis [28]. These molten salts offer unique properties including negligible vapor pressure, high thermal stability, and tunable solubility characteristics. The use of ionic liquids can significantly reduce environmental impact while maintaining or improving reaction efficiency.

The application of ionic liquids in quinoline synthesis has been demonstrated for various reaction types including cyclization, condensation, and coupling reactions [28]. These methods often show improved yields and selectivities compared to conventional solvent systems. The recyclability of ionic liquids further enhances their environmental credentials.

Task-specific ionic liquids have been developed for quinoline synthesis applications, incorporating catalytic functionality directly into the ionic liquid structure [28]. These integrated systems offer advantages in terms of catalyst recovery and reuse, making them particularly attractive for industrial applications.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of quinoline derivatives by significantly reducing reaction times and improving yields while maintaining high selectivity [32] [33] [34].

Microwave-Enhanced Reaction Rates

The application of microwave heating to quinoline synthesis has demonstrated remarkable improvements in reaction efficiency [32] [33]. Microwave radiation provides rapid and uniform heating, enabling reactions to proceed at elevated temperatures with precise control. This thermal enhancement typically reduces reaction times from hours to minutes while improving yields and reducing side product formation.

Microwave-assisted synthesis has been successfully applied to various quinoline-forming reactions including cyclization, condensation, and multicomponent processes [32] [33]. The rapid heating capabilities of microwave systems enable reactions to reach optimal temperatures quickly, minimizing decomposition and side reactions that may occur during conventional heating.

The development of microwave-compatible reaction conditions has been crucial for the successful implementation of these methodologies [33]. Specialized microwave reactors equipped with temperature and pressure monitoring systems enable precise control of reaction parameters, ensuring reproducible results and safe operation.

Optimized Microwave Protocols

Systematic optimization of microwave-assisted quinoline synthesis has led to the development of highly efficient protocols [34] [35]. These optimized conditions typically involve careful selection of solvents, catalysts, and reaction parameters to achieve maximum efficiency. The use of microwave-transparent solvents and appropriate catalyst loadings is essential for achieving optimal results.

The development of solvent-free microwave-assisted reactions has provided additional environmental benefits [33] [35]. These methods eliminate the need for organic solvents while maintaining high efficiency and selectivity. The direct heating of reactants and catalysts enables rapid reaction progress and simplified product isolation.

Microwave-assisted multicomponent reactions have been developed for the efficient synthesis of quinoline derivatives [34]. These one-pot processes combine multiple starting materials in a single microwave-heated reaction vessel, achieving excellent atom economy and reduced waste generation.

Industrial Scalability Considerations

The translation of microwave-assisted synthesis to industrial scale requires careful consideration of equipment design and process optimization [36]. Continuous-flow microwave reactors have been developed to address the scalability challenges associated with batch microwave synthesis. These systems enable the processing of larger quantities while maintaining the advantages of microwave heating.

The economic evaluation of microwave-assisted synthesis for industrial applications must consider both capital and operational costs [36]. While microwave equipment requires higher initial investment, the reduced reaction times and improved yields often provide favorable economic returns. The elimination of solvents and reduced energy consumption further enhance the economic attractiveness of these processes.

Safety considerations for large-scale microwave synthesis include proper containment of microwave radiation and management of elevated temperatures and pressures [36]. Specialized safety systems and protocols have been developed to ensure safe operation at industrial scales.

Purification Techniques

Chromatographic Methods

Chromatographic techniques represent the most versatile and widely used methods for the purification of methyl 4-chloroquinoline-6-carboxylate and related compounds. These methods offer excellent resolution and can be scaled from analytical to preparative applications.

Column Chromatography Applications

Traditional column chromatography using silica gel remains a fundamental technique for the purification of quinoline derivatives [37]. The method involves the separation of compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. For methyl 4-chloroquinoline-6-carboxylate, typical mobile phase systems include ethyl acetate-hexane mixtures with varying ratios to achieve optimal separation.

The optimization of column chromatography conditions requires careful consideration of several factors including stationary phase selection, mobile phase composition, and sample loading. The use of gradient elution systems often provides improved resolution and reduced separation times compared to isocratic conditions. Modern automated column chromatography systems enable reproducible separations and improved efficiency.

Preparative column chromatography has been successfully applied to the purification of quinoline derivatives on kilogram scales [37]. These large-scale separations require specialized equipment and optimized procedures to ensure efficient operation and high recovery rates. The selection of appropriate column dimensions and flow rates is crucial for achieving optimal separation efficiency.

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been developed for both analytical and preparative applications in quinoline purification [38] [39]. The high resolution and excellent reproducibility of HPLC systems make them particularly suitable for the purification of complex mixtures and the isolation of high-purity products. Reverse-phase HPLC using C18 columns represents the most common approach for quinoline derivatives.

The development of HPLC methods for quinoline purification requires optimization of several parameters including mobile phase composition, column temperature, and flow rate [38]. The use of gradient elution systems often provides superior resolution compared to isocratic conditions. The incorporation of trifluoroacetic acid or other additives in the mobile phase can improve peak shape and resolution for basic compounds like quinolines.

Preparative HPLC has been successfully applied to the purification of quinoline derivatives with purities exceeding 99% [38]. These high-purity preparations are essential for pharmaceutical applications and require specialized equipment capable of handling larger sample volumes. The scale-up of analytical HPLC methods to preparative scale requires careful consideration of column dimensions, flow rates, and sample loading.

Specialized Chromatographic Techniques

Counter-current chromatography has emerged as a powerful technique for the purification of quinoline derivatives, particularly for the separation of complex mixtures [38] [40]. This method eliminates the need for solid support phases and can handle larger sample volumes with excellent recovery rates. The technique has been successfully applied to the purification of quinoline yellow components and other complex quinoline mixtures.

The development of counter-current chromatography methods requires optimization of the two-phase solvent system to achieve appropriate partition coefficients [38]. The selection of suitable solvent systems is crucial for achieving good separation efficiency and reasonable elution times. Stepwise flow-rate optimization has been demonstrated to improve separation efficiency for components with widely different partition coefficients.

Gas chromatography has been applied to the analysis and purification of volatile quinoline derivatives [41]. While not directly applicable to methyl 4-chloroquinoline-6-carboxylate due to its relatively low volatility, gas chromatography can be used for the analysis of synthetic intermediates and impurities. The method provides excellent resolution and quantitative analysis capabilities.

Recrystallization Strategies

Recrystallization represents one of the most cost-effective and scalable methods for the purification of methyl 4-chloroquinoline-6-carboxylate, particularly for industrial applications.

Solvent Selection and Optimization

The selection of appropriate solvents for recrystallization is crucial for achieving high purity and good recovery [37] [42]. For methyl 4-chloroquinoline-6-carboxylate, various solvent systems have been evaluated including ethanol, ethyl acetate, and mixed solvent systems. The ideal solvent should provide good solubility at elevated temperatures and limited solubility at room temperature to facilitate crystallization.

Systematic solvent screening involves evaluating the solubility characteristics of the target compound in various solvents at different temperatures [42]. The development of solubility curves enables the optimization of crystallization conditions and the prediction of recovery rates. The use of mixed solvent systems often provides improved crystallization behavior compared to single solvents.

The optimization of recrystallization conditions includes consideration of cooling rates, seeding procedures, and agitation levels [43]. Controlled cooling rates often produce more uniform crystals with better purity characteristics. The use of seed crystals can improve nucleation and control crystal morphology, leading to improved filtration and drying characteristics.

Advanced Recrystallization Techniques

Anti-solvent crystallization has been developed as an alternative approach for the purification of quinoline derivatives [43]. This method involves the gradual addition of a poor solvent to a solution of the target compound in a good solvent, inducing crystallization. The technique often provides better control over crystal size and morphology compared to cooling crystallization.

The development of continuous crystallization processes has enabled the scale-up of recrystallization operations for industrial applications [43]. These processes offer advantages in terms of consistent product quality, reduced processing times, and improved control over crystal characteristics. The design of continuous crystallizers requires careful consideration of residence time, mixing, and heat transfer.

Polymorphic screening has become increasingly important in the development of recrystallization procedures for pharmaceutical compounds [43]. Different crystal forms can exhibit significantly different physical and chemical properties, making it essential to identify and control the desired polymorphic form. The use of various solvents and crystallization conditions can influence polymorph selection.

Industrial Scale Considerations

The scale-up of recrystallization processes requires careful consideration of equipment design and process control [43]. Large-scale crystallizers must provide adequate mixing and heat transfer while maintaining uniform conditions throughout the vessel. The selection of appropriate filtration and drying equipment is crucial for achieving efficient operation and product quality.

Economic considerations for industrial recrystallization include solvent costs, energy requirements, and waste disposal [43]. The selection of cost-effective solvents and the implementation of solvent recovery systems can significantly impact the overall economics of the process. The optimization of heating and cooling cycles can reduce energy consumption and improve process efficiency.

Safety considerations for large-scale recrystallization include proper handling of solvents, management of elevated temperatures, and control of dust generation [43]. Specialized safety systems and procedures have been developed to ensure safe operation at industrial scales. The implementation of appropriate containment systems is essential for protecting operators and the environment.

Analytical Purity Determination

Accurate determination of product purity is essential for ensuring the quality and safety of methyl 4-chloroquinoline-6-carboxylate. Multiple analytical techniques are typically employed to provide comprehensive purity assessment.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural information and purity assessment for quinoline derivatives [39] [37]. Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm structure and identify impurities. The integration of NMR signals enables quantitative purity determination, particularly when using internal standards.

The development of quantitative NMR methods for purity determination requires careful optimization of acquisition parameters and sample preparation procedures [39]. The use of relaxation delay times and appropriate pulse sequences ensures accurate quantitation. The selection of suitable internal standards is crucial for achieving reliable results.

Infrared (IR) spectroscopy provides complementary information about functional group integrity and can detect specific impurities [37]. The method is particularly useful for identifying carbonyl-containing impurities and monitoring ester hydrolysis. The development of IR spectroscopic databases enables rapid identification of common impurities.

Chromatographic Purity Assessment

HPLC represents the most widely used method for purity determination of quinoline derivatives [39] [44]. The method provides excellent resolution and can quantify impurities at very low levels. The development of stability-indicating HPLC methods enables the detection of degradation products and process-related impurities.

The validation of HPLC methods for purity determination requires assessment of specificity, linearity, accuracy, precision, and robustness [39]. The establishment of appropriate system suitability criteria ensures reliable operation and consistent results. The use of appropriate reference standards is essential for accurate quantitation.

Gas chromatography-mass spectrometry (GC-MS) has been applied to the analysis of quinoline derivatives and related impurities [45] [41]. While not directly applicable to the target compound due to its limited volatility, GC-MS can be used for the analysis of synthetic intermediates and volatile impurities. The method provides excellent sensitivity and structural information.

Specialized Analytical Techniques

Capillary electrophoresis has been developed for the analysis of quinoline derivatives and offers advantages in terms of efficiency and resolution [39]. The method is particularly useful for the separation of closely related compounds and can provide information about ionic impurities. The development of suitable buffer systems is crucial for achieving optimal separation.

Mass spectrometry provides definitive structural information and can detect trace-level impurities [45]. The use of high-resolution mass spectrometry enables the determination of molecular formulas and structural elucidation of impurities. The development of MS/MS methods enables the identification of degradation pathways and metabolites.

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability and purity [43]. These methods can detect volatile impurities and assess thermal decomposition characteristics. The information is valuable for developing appropriate storage and handling procedures.

Industrial Scale Production Considerations

Process Economics and Optimization

The economic viability of industrial-scale production of methyl 4-chloroquinoline-6-carboxylate depends on several critical factors including raw material costs, energy consumption, yield optimization, and waste management strategies.

Raw Material Cost Analysis

The cost of starting materials represents a significant component of the overall production cost for methyl 4-chloroquinoline-6-carboxylate. The availability and pricing of key intermediates such as 4-chloroquinoline and appropriate carboxylating agents must be carefully evaluated [46] [47]. Long-term supply contracts and strategic sourcing initiatives can help stabilize raw material costs and ensure consistent supply.

The optimization of synthetic routes to minimize raw material consumption is essential for economic viability [46]. The use of catalytic systems that enable lower stoichiometric ratios and higher yields can significantly reduce raw material costs. The development of recycling strategies for expensive reagents and catalysts further improves the economic profile of the process.

Alternative synthetic routes should be evaluated to identify cost-effective approaches [46]. The comparison of different methodologies must consider not only raw material costs but also processing complexity, yield, and purification requirements. The selection of the most economical route may vary depending on market conditions and production scale.

Energy Consumption Optimization

Energy costs represent a significant portion of the overall production costs for pharmaceutical intermediates [36]. The optimization of reaction conditions to minimize energy consumption while maintaining high yields is essential for economic viability. The use of lower reaction temperatures and shorter reaction times can significantly reduce energy requirements.

The implementation of heat integration strategies can improve energy efficiency and reduce overall consumption [36]. The recovery and reuse of reaction heat through heat exchangers and thermal integration systems can provide substantial energy savings. The optimization of heating and cooling cycles is particularly important for batch processes.

The selection of energy-efficient equipment and technologies is crucial for minimizing operational costs [36]. The use of modern reactor designs, improved insulation, and efficient heating systems can significantly reduce energy consumption. The implementation of process control systems enables optimization of energy usage and reduces waste.

Yield Optimization Strategies

Yield optimization is critical for the economic viability of industrial-scale production [48]. The systematic optimization of reaction conditions including temperature, pressure, catalyst loading, and reaction time can significantly improve yields. The use of statistical experimental design methods enables efficient optimization with minimal experimental effort.

The identification and minimization of side reactions is essential for maximizing yield [48]. The development of selective catalysts and optimized reaction conditions can reduce the formation of unwanted byproducts. The implementation of process analytical technology (PAT) enables real-time monitoring and control of reaction progress.

The optimization of purification processes is equally important for maximizing overall yield [48]. The selection of appropriate purification methods and the optimization of operating conditions can significantly improve recovery rates. The implementation of crystallization optimization and solvent recovery systems can enhance overall process efficiency.

Quality Control and Assurance

Comprehensive quality control and assurance programs are essential for ensuring the consistent production of high-quality methyl 4-chloroquinoline-6-carboxylate at industrial scale.

In-Process Monitoring Systems

The implementation of real-time monitoring systems enables continuous assessment of process performance and product quality [49] [50]. Process analytical technology (PAT) systems can provide immediate feedback on reaction progress, enabling rapid identification and correction of deviations. The use of online analytical instruments reduces the need for manual sampling and provides more timely information.

The development of process control strategies based on real-time data enables optimization of process performance [49]. The implementation of statistical process control (SPC) methods helps identify trends and variations in process performance. The use of automated control systems enables rapid response to process disturbances and helps maintain consistent product quality.

The establishment of critical control points and monitoring procedures is essential for ensuring product quality [49]. The identification of key process parameters and the development of appropriate control limits help ensure consistent operation. The implementation of corrective action procedures enables rapid response to deviations and helps prevent quality problems.

Analytical Method Validation

The validation of analytical methods used for quality control is essential for ensuring accurate and reliable results [39] [44]. The assessment of method performance characteristics including specificity, linearity, accuracy, precision, and robustness provides confidence in analytical results. The establishment of appropriate acceptance criteria ensures that methods are suitable for their intended use.

The development of stability-indicating analytical methods is crucial for assessing product quality and shelf life [39]. These methods must be capable of detecting and quantifying degradation products and process-related impurities. The validation of stability-indicating methods requires assessment of their ability to separate and quantify all relevant impurities.

The implementation of method transfer procedures is essential for ensuring consistent analytical results across different laboratories and instruments [39]. The development of standardized procedures and the assessment of method robustness help ensure successful method transfer. The establishment of system suitability criteria helps ensure consistent analytical performance.

Batch Release Procedures

The development of comprehensive batch release procedures is essential for ensuring that only products meeting specifications are released for sale [49] [50]. The establishment of release criteria and testing procedures ensures that all products meet quality requirements. The implementation of documentation and review procedures provides traceability and supports regulatory compliance.

The development of certificate of analysis (COA) procedures and templates ensures that accurate and complete information is provided with each batch [49]. The establishment of data review and approval procedures helps ensure accuracy and completeness of analytical results. The implementation of electronic systems can improve efficiency and reduce errors in COA preparation.

The establishment of batch disposition procedures enables appropriate handling of non-conforming products [49]. The development of investigation procedures and corrective action systems helps identify and address quality problems. The implementation of change control procedures ensures that modifications to processes or specifications are properly evaluated and approved.